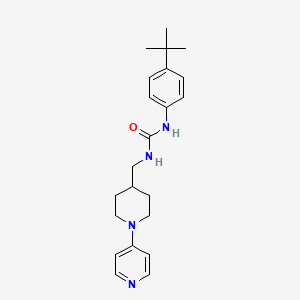
3-méthoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)pipéridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic chemical compound notable for its unique molecular structure and potential applications in various scientific domains such as chemistry, biology, medicine, and industry. The compound's structure, featuring a combination of methoxy, benzamide, triazole, and piperidine groups, allows it to engage in diverse chemical reactions and biological interactions.
Applications De Recherche Scientifique
3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has been explored in various fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential bioactivity and interactions with biological molecules.
Medicine: : Investigated for its pharmacological properties, potentially as a therapeutic agent.
Industry: : Used in material science for developing new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step reactions combining various reagents and intermediates. Key synthetic routes may include:
Formation of the Triazole Ring: : The triazole ring can be constructed via Huisgen cycloaddition, where an azide reacts with an alkyne.
Coupling with Piperidine: : The resulting triazole can be coupled with piperidine under specific reaction conditions, often utilizing coupling agents like EDCI or DCC.
Benzamide Derivation: : Finally, the triazole-piperidine intermediate can be reacted with 3-methoxybenzoyl chloride to form the target benzamide compound, typically in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each reaction step to ensure high yield and purity. This includes refining reaction conditions (temperature, solvent, time), using efficient catalysts, and implementing rigorous purification processes such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions including:
Oxidation: : It may react with oxidizing agents, potentially converting the methoxy or piperidine groups.
Reduction: : Reduction of the triazole ring or amide functionalities can be performed using agents like LiAlH4.
Substitution: : Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, Grignard reagents.
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Varied depending on the substituents involved.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, modulating their function.
Pathways Involved: : The compound could influence signaling pathways, metabolic processes, or cellular responses.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures:
Uniqueness: : The specific combination of methoxy, triazole, and benzamide groups confers unique chemical and biological properties.
Similar Compounds
3-methoxybenzamide derivatives.
Triazole-containing piperidine compounds.
Hope this was an engaging read! Curious to hear your thoughts.
Propriétés
IUPAC Name |
3-methoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-6-8-19(9-7-16)28-15-21(25-26-28)23(30)27-12-10-18(11-13-27)24-22(29)17-4-3-5-20(14-17)31-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZDNUNIYOEIFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)

![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)
![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2416684.png)

![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)



